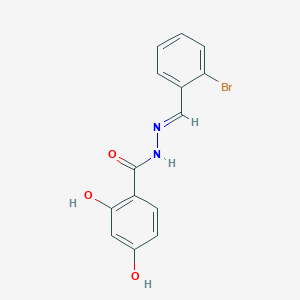
N'-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide is a hydrazone derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromobenzylidene group attached to a dihydroxybenzohydrazide moiety, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions, with the addition of a catalytic amount of acetic acid to facilitate the condensation process. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The bromine atom in the benzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran solvents under ambient or slightly elevated temperatures.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted benzylidene derivatives.
科学研究应用
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide has found applications in various scientific research areas, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular proteins and enzymes, leading to the inhibition of their activity. For example, it may inhibit the activity of urease, an enzyme involved in the hydrolysis of urea, by binding to its active site. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, leading to apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- N’-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide
- N’-(2-Bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide
- N’-(2-Bromobenzylidene)-2-(4-fluorophenoxy)acetohydrazide
Uniqueness
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide stands out due to its dual hydroxyl groups on the benzohydrazide moiety, which can participate in hydrogen bonding and enhance its solubility and reactivity. This structural feature distinguishes it from other similar compounds, which may lack these hydroxyl groups and, consequently, exhibit different chemical and biological properties.
属性
CAS 编号 |
405220-19-1 |
|---|---|
分子式 |
C14H11BrN2O3 |
分子量 |
335.15 g/mol |
IUPAC 名称 |
N-[(E)-(2-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C14H11BrN2O3/c15-12-4-2-1-3-9(12)8-16-17-14(20)11-6-5-10(18)7-13(11)19/h1-8,18-19H,(H,17,20)/b16-8+ |
InChI 键 |
LBJWHIHAVPQINB-LZYBPNLTSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)Br |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


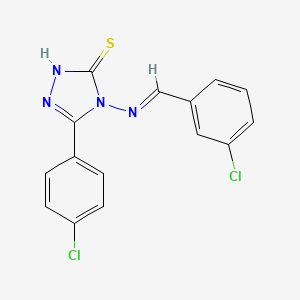


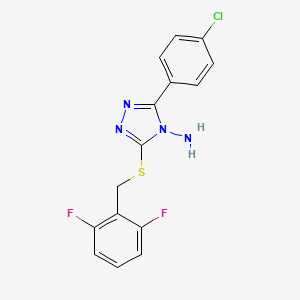
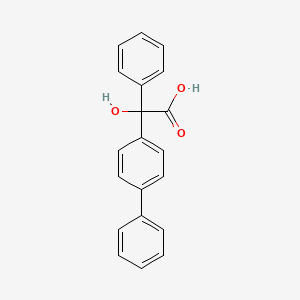
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082398.png)
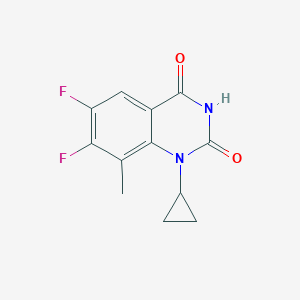





![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15082450.png)
![N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B15082469.png)
